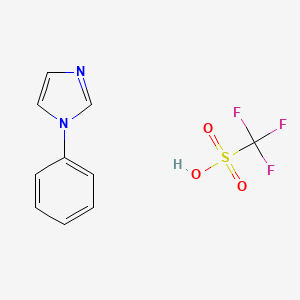

1-Phenyl-1H-imidazole trifluoromethanesulfonate

説明

1-Phenyl-1H-imidazole trifluoromethanesulfonate (CAS 361447-81-6) is an organosulfur compound with the molecular formula C₁₀H₈F₃N₂O₃S and a molar mass of 294.25 g/mol . It is a solid at room temperature, soluble in polar organic solvents (e.g., chloroform, dimethyl sulfoxide) and water, making it versatile for synthetic applications . The compound features a phenyl group attached to the imidazole nitrogen and a trifluoromethanesulfonate (triflate) group at the 3-position, contributing to its strong electron-withdrawing properties and reactivity as a leaving group.

Synthesis: It is synthesized by reacting imidazole with trifluoromethanesulfonic acid, followed by benzoyl chloride under controlled conditions . This method yields high-purity product, though alternative routes involving multi-component condensations are also explored in broader imidazole chemistry .

Applications: Primarily used in organic synthesis for:

特性

IUPAC Name |

1-phenylimidazole;trifluoromethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.CHF3O3S/c1-2-4-9(5-3-1)11-7-6-10-8-11;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGZYFHAFBWWPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2.C(F)(F)(F)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-imidazole trifluoromethanesulfonate can be synthesized through the reaction of imidazole with trifluoromethanesulfonic acid and benzoyl chloride. The reaction typically involves dissolving imidazole in trifluoromethanesulfonic acid, followed by the addition of benzoyl chloride to form the desired product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions: 1-Phenyl-1H-imidazole trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Coupling Reactions: It is used as a coupling reagent in the synthesis of oligonucleotides.

Common Reagents and Conditions:

Solvents: Common solvents used in reactions involving this compound include acetonitrile and dimethylformamide (DMF).

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in coupling reactions, the product is often a modified oligonucleotide .

科学的研究の応用

As a reagent in organic synthesis

- Alkylation, acylation, or fluorination The trifluoromethanesulfonate (triflate) anion () in 1-Phenyl-1H-imidazole trifluoromethanesulfonate can be used as a versatile leaving group in various organic reactions. It suggests its possible use as a reagent in organic synthesis for reactions like alkylation, acylation, or fluorination.

- Brønsted–Lowry acid catalyst this compound can act as a Brønsted–Lowry acid catalyst by donating its acidic proton (from the C2 position of the imidazolium ring) to a substrate molecule. This protonation activates the substrate, making it more reactive towards nucleophilic attack. After proton transfer, the triflate counterion stabilizes the resulting conjugate acid of the substrate. These reactions are crucial for synthesizing more complex organic molecules and pharmaceuticals.

Material Science Applications

The aromatic character of the phenyl ring and the presence of the charged imidazolium cation render this compound interesting for material science applications. Research might involve investigating its self-assembly properties for the development of functional materials or its potential use in the design of ionic conductors or ionic liquids for batteries.

As a surface-targeting electrolyte additive

1-phenyl-1H-imidazole-3-ium trifluoromethanesulfonate can be applied as a surface-targeting electrolyte additive .

Other potential applications

作用機序

The mechanism by which 1-Phenyl-1H-imidazole trifluoromethanesulfonate exerts its effects involves its role as a coupling reagent. It facilitates the formation of bonds between nucleotides in oligonucleotide synthesis by activating the phosphate group for nucleophilic attack . The molecular targets include the reactive sites on nucleotides, and the pathways involved are those related to nucleophilic substitution and coupling reactions.

類似化合物との比較

1-[[2,4,6-Tris(1-methylethyl)phenyl]sulfonyl]-1H-imidazole

- Molecular Formula : C₂₂H₃₂N₂O₂S .

- Key Differences : The bulky triisopropylphenyl sulfonyl group enhances steric hindrance, reducing reactivity in nucleophilic substitutions compared to the phenyl-triflate system in the target compound. This substituent also increases lipophilicity, limiting water solubility .

- Applications : Favored in reactions requiring steric protection or controlled release of imidazole intermediates .

1-Methyl-2-phenyl-3-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium Trifluoromethanesulfonate

- Molecular Formula : C₁₆H₁₂F₆N₂O₆S₂ .

- Key Differences : The benzoimidazole core fused with a benzene ring increases aromaticity and planarity, enhancing π-stacking interactions. The dual triflate groups amplify electrophilicity, making it a stronger catalyst in acid-mediated reactions compared to the target compound .

1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole

- Molecular Formula : C₃₁H₂₂N₂ .

- Key Differences : The naphthyl and multiple phenyl groups create extended conjugation, shifting UV-Vis absorption spectra and enabling applications in optoelectronics. Unlike the triflate-bearing target compound, this derivative lacks electrophilic sites, limiting its utility in cross-coupling reactions .

Physicochemical Properties

Key Observations :

- The triflate group in the target compound enhances water solubility compared to sulfonyl or aryl-substituted analogs .

- Crystallographic Data : Derivatives like 1-(4-hydroxyphenyl)-1H-imidazole exhibit distinct packing motifs due to substituent-driven intermolecular interactions (e.g., C–H⋯N/O). The target compound’s phenyl-triflate system likely adopts intermediate dihedral angles between imidazole and arene rings, balancing steric and electronic effects .

生物活性

Chemical Structure and Properties

1-Phenyl-1H-imidazole trifluoromethanesulfonate features a trifluoromethanesulfonate group attached to a phenyl-imidazole moiety. The presence of the trifluoromethyl group can enhance the lipophilicity and biological activity of the compound, as seen in other fluorinated compounds that exhibit improved potency against various biological targets .

Table 1: Structural Features of this compound

| Component | Description |

|---|---|

| Imidazole Ring | Heterocyclic aromatic compound |

| Phenyl Group | Enhances interaction with biological targets |

| Trifluoromethanesulfonate Group | Increases solubility and lipophilicity |

Antiviral Properties

Research into related imidazole derivatives has indicated their potential as antiviral agents. For instance, compounds containing imidazole structures have been shown to inhibit HIV-1 integrase, a critical enzyme in the viral replication cycle. This inhibition is often mediated through interactions with specific amino acid residues in the enzyme's active site .

In a study evaluating various imidazole derivatives, several compounds demonstrated significant inhibitory effects against HIV-1 integrase, suggesting that this compound may also possess similar antiviral properties . The mechanism of action typically involves binding to the LEDGF/p75-binding pocket of HIV-1 integrase, disrupting its function and thereby preventing viral replication.

Table 2: Summary of Antiviral Activity from Related Studies

| Compound | % Inhibition (at 100 µM) | Mechanism of Action |

|---|---|---|

| Compound A | 89% | Inhibits IN-LEDGF/p75 interaction |

| Compound B | 83% | Disrupts strand transfer activity |

| This compound | TBD | Potentially similar to above compounds |

Anticancer Activity

Imidazole derivatives have also been investigated for their anticancer properties. The inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune suppression in tumors, has been a focus area. Certain phenyl-imidazole analogs have shown promise as IDO inhibitors, potentially restoring immune response against tumors .

Given the structural similarities between these compounds and this compound, it is plausible that this compound might exhibit similar anticancer effects through IDO inhibition or other pathways.

Table 3: Summary of Anticancer Activity from Related Studies

| Compound | Target Enzyme | % Inhibition | Reference |

|---|---|---|---|

| Compound C | IDO | 10-fold increase in potency over standard inhibitor | |

| Compound D | IDO | Significant inhibition observed | |

| This compound | TBD | TBD | TBD |

Study on HIV-1 Integrase Inhibition

A recent study evaluated a series of imidazole derivatives for their ability to inhibit HIV-1 integrase. Among those tested, several compounds showed over 50% inhibition at concentrations of 100 µM. The study highlighted the importance of specific structural features that enhance binding affinity to the integrase active site .

Study on IDO Inhibition

Another relevant study focused on phenyl-imidazole derivatives targeting IDO. It was found that modifications to the imidazole ring significantly affected binding interactions with the enzyme's active site. The most potent inhibitors demonstrated a ten-fold increase in efficacy compared to standard inhibitors . This suggests that similar modifications could be explored for enhancing the biological activity of this compound.

Q & A

Q. What are the key synthetic pathways for 1-Phenyl-1H-imidazole trifluoromethanesulfonate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step procedures, starting with the formation of the imidazole core. For example, 1-phenyl-1H-imidazole precursors are synthesized via reactions of N-substituted imidazoles with halogenated reagents, followed by trifluoromethanesulfonate group introduction . Key variables for optimization include:

- Temperature : Elevated temperatures (~100°C) enhance reaction rates but may risk decomposition.

- Solvent choice : Anhydrous dichloromethane or acetonitrile minimizes side reactions .

- Catalysts : Bases like sodium carbonate facilitate deprotonation and nucleophilic substitution .

Post-synthesis, purification via flash chromatography ensures high yields and purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Critical methods include:

- NMR spectroscopy : Confirms molecular structure via chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, particularly for derivatives like phenanthro-imidazoles .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

- Thermal analysis (DSC/TGA) : Assesses decomposition temperatures and phase transitions (e.g., melting points ~248°C for related imidazoles) .

Advanced Research Questions

Q. How can researchers address discrepancies in thermal stability data obtained from DSC and TGA?

Discrepancies often arise from sample preparation or instrument calibration. Methodological solutions include:

- Control experiments : Compare with known standards (e.g., 1-Ethyl-1H-imidazolium triflate) to validate instrument settings .

- Cross-verification : Use complementary techniques like isothermal calorimetry or variable-temperature NMR to resolve ambiguities .

- Sample purity : Ensure compounds are free of moisture or solvents, which alter thermal profiles .

Q. What strategies enhance regioselectivity in substitution reactions involving the trifluoromethanesulfonate group?

Regioselectivity is influenced by:

- Nucleophile strength : Soft nucleophiles (e.g., iodide) preferentially attack electrophilic carbons adjacent to the imidazole nitrogen .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring substitution at sterically accessible sites .

- Metal coordination : Complexation with transition metals (e.g., Pd) directs reactivity to specific positions, as seen in Suzuki-Miyaura couplings .

Q. How can mechanistic studies elucidate the role of this compound in fluorosulfurylation reactions?

Design experiments to:

- Track intermediates : Use in situ NMR or IR to identify transient species like fluorosulfuryl radicals .

- Kinetic profiling : Measure rate constants under varying temperatures/pH to determine activation barriers .

- Computational modeling : DFT calculations predict reaction pathways and transition states, corroborated by isotopic labeling (e.g., ¹⁸O/¹⁹F) .

Q. What approaches resolve contradictions in biological activity data across pharmacological studies?

Contradictions may stem from assay variability or structural modifications. Solutions include:

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., 4-fluorophenyl vs. trifluoromethyl groups) to correlate structure with activity .

- Standardized assays : Use cell lines with consistent expression levels of target enzymes (e.g., cytochrome P450) .

- Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like solvent choice or incubation time .

Methodological Best Practices

- Synthetic reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to ensure consistency .

- Data validation : Triangulate spectroscopic data with elemental analysis (e.g., %C, %H, %N) for new derivatives .

- Safety protocols : Handle trifluoromethanesulfonate salts in fume hoods due to risks of skin/eye corrosion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。